
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- is a heterocyclic compound with a unique structure that includes an oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- typically involves the reaction of oxiranes with isothiocyanates. This reaction is catalyzed by bases such as methoxide in solvents like tetrahydrofuran at room temperature. The reaction conditions are mild, and the yields are generally good to excellent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems suggest that scalable methods could be developed based on the laboratory synthesis routes.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxathiolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- involves its interaction with molecular targets through its oxathiolane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane-2-imine: Similar in structure but with an imine group.
1,3-Thiazolidine: Contains a sulfur and nitrogen in a five-membered ring.
1,3-Oxathiolane-2-thione: Similar structure with a thione group.
Uniqueness
1,3-Oxathiolan-4-one, O-(aminocarbonyl)oxime, (Z)- is unique due to its specific oxathiolane ring structure and the presence of an aminocarbonyl oxime group.
Properties
CAS No. |
54335-72-7 |
|---|---|
Molecular Formula |
C4H6N2O3S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
[(Z)-1,3-oxathiolan-4-ylideneamino] carbamate |
InChI |
InChI=1S/C4H6N2O3S/c5-4(7)9-6-3-1-8-2-10-3/h1-2H2,(H2,5,7)/b6-3- |
InChI Key |
ROXGACNFKKMJEM-UTCJRWHESA-N |
Isomeric SMILES |
C1/C(=N/OC(=O)N)/SCO1 |
Canonical SMILES |
C1C(=NOC(=O)N)SCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



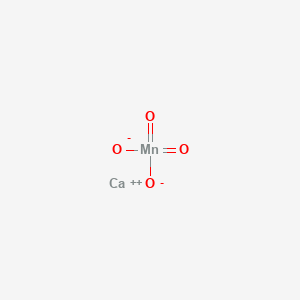

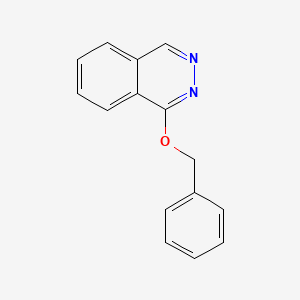
![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
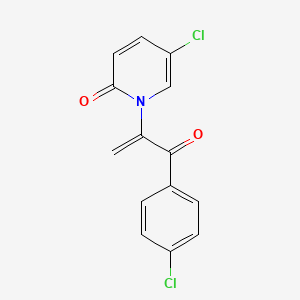

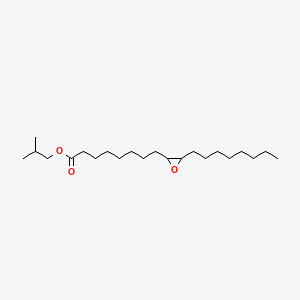

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)
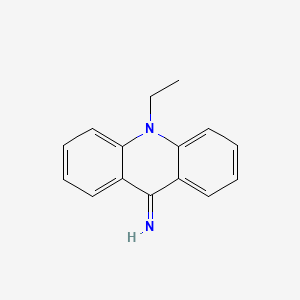

![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)

